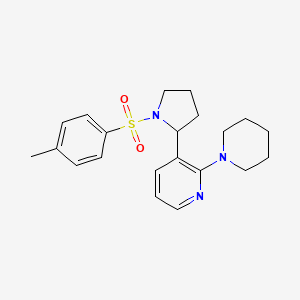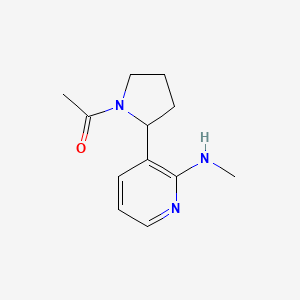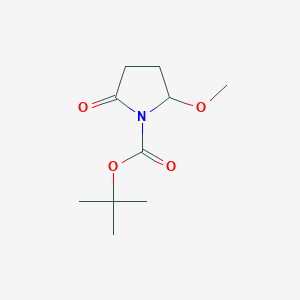
5-(Benzyloxy)-1-isobutyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-1-isobutyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a benzyloxy group at the 5-position, an isobutyl group at the 1-position, and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1-isobutyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzyloxy and isobutyl groups. The carboxylic acid group is usually introduced through oxidation reactions.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions using benzyl chloride and a suitable base.
Introduction of Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl bromide and a strong base.
Oxidation to Carboxylic Acid: The final step involves the oxidation of the corresponding aldehyde or alcohol to the carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases for Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted pyrazoles.
科学的研究の応用
5-(Benzyloxy)-1-isobutyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Benzyloxy)-1-isobutyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzyloxy group can enhance its binding affinity to certain targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
5-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of an isobutyl group.
5-(Benzyloxy)-1-ethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with an ethyl group instead of an isobutyl group.
5-(Benzyloxy)-1-propyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
The uniqueness of 5-(Benzyloxy)-1-isobutyl-1H-pyrazole-4-carboxylic acid lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The isobutyl group provides steric hindrance, which can affect its interaction with molecular targets, while the benzyloxy group can enhance its lipophilicity and membrane permeability.
特性
分子式 |
C15H18N2O3 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC名 |
1-(2-methylpropyl)-5-phenylmethoxypyrazole-4-carboxylic acid |
InChI |
InChI=1S/C15H18N2O3/c1-11(2)9-17-14(13(8-16-17)15(18)19)20-10-12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3,(H,18,19) |
InChIキー |
SOCIWDZESXXGTH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=C(C=N1)C(=O)O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(Hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B11800770.png)




![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide](/img/structure/B11800798.png)






